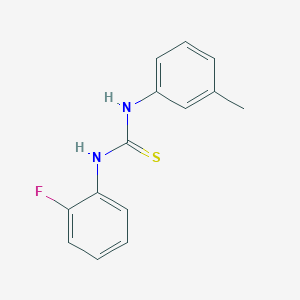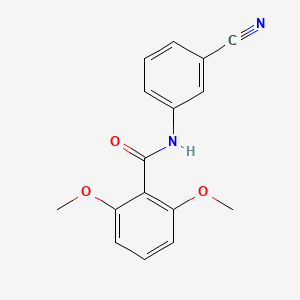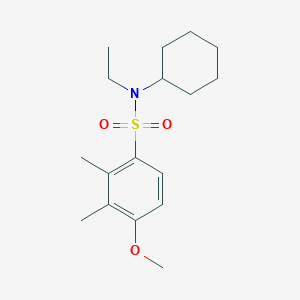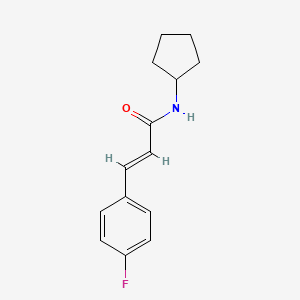![molecular formula C18H14Cl2O3 B5849345 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one, also known as DBCO, is a chemical compound that belongs to the chromenone family. It has been extensively studied for its potential applications in scientific research, particularly in the field of bioconjugation. DBCO is a versatile compound that can be used to link biomolecules, such as proteins, peptides, and nucleic acids, to various surfaces and materials.
作用机制
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one functions as a bioorthogonal chemical handle, meaning that it can react specifically with other bioorthogonal reagents without interfering with biological processes. This is due to the fact that 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one does not react with any endogenous biomolecules in biological systems. The reaction between 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one and other bioorthogonal reagents, such as azides or alkynes, is a copper-free click reaction that forms a stable triazole linkage.
Biochemical and Physiological Effects:
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has no known biochemical or physiological effects on its own. However, when it is used as a bioconjugation reagent, the attached biomolecule may exhibit certain effects depending on its nature and location.
实验室实验的优点和局限性
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has several advantages as a bioconjugation reagent. It is highly specific and can react with other bioorthogonal reagents without interfering with biological processes. It is also stable and easy to handle. However, 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has some limitations, including its relatively high cost and the need for specialized equipment to perform the bioconjugation reaction.
未来方向
There are several future directions for the use of 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in scientific research. One potential application is in the development of targeted drug delivery systems. 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be used to link drugs to targeting molecules, such as antibodies or peptides, allowing for more precise drug delivery to specific cells or tissues. Another potential application is in the development of biosensors for the detection of biomolecules. 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be used to link biomolecules to various surfaces, allowing for the detection of specific molecules in complex biological samples. Finally, 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one may have applications in the development of new imaging agents for in vivo imaging of biological processes.
合成方法
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be synthesized using a variety of methods, including the reaction of 2,6-dichlorobenzyl alcohol with 4,7-dimethylcoumarin in the presence of a base catalyst. Another method involves the reaction of 2,6-dichlorobenzyl chloride with 4,7-dimethylcoumarin in the presence of a base and a palladium catalyst.
科学研究应用
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been widely used in scientific research as a bioconjugation reagent. It can be used to link biomolecules to various surfaces, including nanoparticles, microspheres, and magnetic beads. 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can also be used to label biomolecules with fluorescent dyes or other imaging agents, allowing for visualization and tracking of these molecules in vivo.
属性
IUPAC Name |
5-[(2,6-dichlorophenyl)methoxy]-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c1-10-6-15(18-11(2)8-17(21)23-16(18)7-10)22-9-12-13(19)4-3-5-14(12)20/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQYTGOFLTBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)

![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)

![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)
![N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5849357.png)
![4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
